Acrylonitrile-d3
Overview
Description
Acrylonitrile-d3 is a deuterated form of acrylonitrile, where three hydrogen atoms are replaced by deuterium. This compound is used primarily in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling. Acrylonitrile itself is a colorless, volatile liquid with a pungent odor, and it is an important monomer in the production of various polymers and resins.
Scientific Research Applications
Acrylonitrile-d3 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: this compound is used as a solvent and reference compound in NMR spectroscopy to study molecular structures and dynamics.
Isotope Tracing: Used in metabolic studies to trace the pathways of acrylonitrile in biological systems.
Material Science: Employed in the synthesis of deuterated polymers for studying the properties of materials
Mechanism of Action
Target of Action
Acrylonitrile-d3 primarily targets proteins, particularly those with strongly nucleophilic centers such as the SH groups of proteins or the tripeptide glutathione . This interaction with proteins is a key aspect of its mode of action.
Mode of Action
As a directly alkylating agent, this compound reacts via addition preferably with these strongly nucleophilic centers . This means that this compound forms covalent bonds with these proteins, altering their structure and function.
Biochemical Pathways
For instance, the alteration of protein structure can interfere with enzymatic activity, signal transduction, and other essential biochemical pathways .
Pharmacokinetics
It is known that acrylonitrile, the non-deuterated form of the compound, is rapidly absorbed after oral, dermal, or inhalative administration and distributed throughout the entire body
Result of Action
The result of this compound’s action on proteins can lead to various cellular effects. For instance, the alteration of protein structure can disrupt normal cellular functions, potentially leading to cell death . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity with proteins suggests that its action could be influenced by the concentration of target proteins within the cell . Additionally, factors such as pH and temperature could potentially affect the stability and reactivity of this compound.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Acrylonitrile-d3 can be synthesized through the deuteration of acrylonitrile. One common method involves the exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to facilitate the exchange process.
Industrial Production Methods
The industrial production of this compound follows similar principles to those used in the synthesis of acrylonitrile, with additional steps for deuteration. The Sohio process, which involves the catalytic ammoxidation of propylene, ammonia, and oxygen, is a widely used method for producing acrylonitrile. For this compound, deuterated reagents are used to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Acrylonitrile-d3 undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form polyacrylonitrile, a precursor for carbon fibers.
Hydration: The addition of water to this compound forms acrylamide-d3.
Cyanoethylation: Reaction with protic nucleophiles such as alcohols, thiols, and amines to form cyanoethylated products.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or ionic catalysts.
Hydration: Typically carried out in the presence of sulfuric acid as a catalyst.
Cyanoethylation: Involves the use of protic nucleophiles under mild conditions.
Major Products
Polythis compound: Used in the production of carbon fibers.
Acrylamide-d3: Used in various chemical applications.
Cyanoethylated derivatives: Used in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: The non-deuterated form, widely used in the production of polymers and resins.
Acetonitrile: A simpler nitrile compound used as a solvent in chemical reactions.
Propionitrile: Another nitrile compound with similar reactivity but different applications
Uniqueness
Acrylonitrile-d3 is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and isotope tracing studies. The presence of deuterium atoms allows for distinct spectroscopic signatures, aiding in the detailed analysis of molecular structures and dynamics .
Properties
IUPAC Name |
2,3,3-trideuterioprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i1D2,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHHRLWOUZZQLW-FUDHJZNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C#N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479986 | |
Record name | Acrylonitrile-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53807-26-4 | |
Record name | Acrylonitrile-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70479986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53807-26-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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